molecular formula C9H8BrNO4 B13102746 2-(4-Bromo-2-nitrophenyl)propanoic acid

2-(4-Bromo-2-nitrophenyl)propanoic acid

Cat. No.: B13102746
M. Wt: 274.07 g/mol
InChI Key: UJZCAIRLBYOQGR-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of propanoic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 2-nitrophenylpropanoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical agents like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in compounds like 2-(4-amino-2-nitrophenyl)propanoic acid.

    Reduction: The major product is 2-(4-bromo-2-aminophenyl)propanoic acid.

    Oxidation: Products vary based on the extent of oxidation and the specific conditions used.

Scientific Research Applications

2-(4-Bromo-2-nitrophenyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play crucial roles in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2-nitrophenyl)propanoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-(4-bromo-2-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5(9(12)13)7-3-2-6(10)4-8(7)11(14)15/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZCAIRLBYOQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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